molecular formula C16H22N2O B271889 3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol

3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol

Cat. No. B271889
M. Wt: 258.36 g/mol
InChI Key: DTGZCMNETDUCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as Amantadine, which is a well-known antiviral drug used to treat Parkinson's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol is not fully understood, but it is believed to act by inhibiting the replication of the virus. It has been shown to block the M2 protein ion channel of the influenza virus, which is essential for the virus to replicate. This inhibition prevents the virus from entering the host cell and replicating, thus reducing the viral load.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a significant impact on the central nervous system, where it acts as a dopamine agonist and NMDA receptor antagonist. This activity makes it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been shown to have antiviral activity, which makes it useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol is its broad-spectrum antiviral activity. It has been shown to be effective against several viruses, making it a useful tool for researchers investigating viral infections. Additionally, it is relatively easy to synthesize, making it readily available for use in the laboratory.
However, there are some limitations to the use of this compound in lab experiments. One of the primary limitations is its potential toxicity. It has been shown to have neurotoxic effects, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol. One area of research is the development of new antiviral drugs based on the structure of this compound. Additionally, researchers are investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields, including medicinal chemistry and virology. Its broad-spectrum antiviral activity and potential use in the treatment of neurological disorders make it a valuable tool for researchers. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications. Ongoing research into the synthesis, mechanism of action, and future applications of this compound will undoubtedly lead to new insights and discoveries in the coming years.

Synthesis Methods

The synthesis of 3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol involves the reaction of pyridine-4-carboxaldehyde with 1-aminoadamantane in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of this compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and viral infections. It has been shown to have antiviral activity against several viruses, including influenza A and B viruses, respiratory syncytial virus, and herpes simplex virus.

properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3-(pyridin-4-ylmethylamino)adamantan-1-ol

InChI

InChI=1S/C16H22N2O/c19-16-8-13-5-14(9-16)7-15(6-13,11-16)18-10-12-1-3-17-4-2-12/h1-4,13-14,18-19H,5-11H2

InChI Key

DTGZCMNETDUCMR-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=NC=C4

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=NC=C4

Origin of Product

United States

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